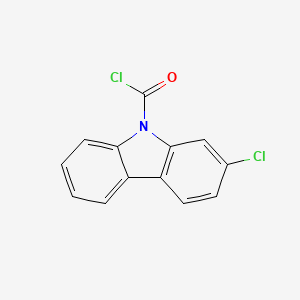amino}-1,3-thiazole-4-carboxylic acid CAS No. 2639452-41-6](/img/structure/B6607994.png)
2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid, or 2-Br-5-TBCMA-1,3-TCA, is an organic compound with a unique structure and properties. It is a bromo-substituted thiazole carboxylic acid that can be used in a variety of scientific applications. This compound is of interest to scientists due to its potential to be used in a variety of laboratory experiments and its potential for use in medicinal applications.
Applications De Recherche Scientifique
2-Br-5-TBCMA-1,3-TCA can be used in a variety of scientific research applications. It has been used in the synthesis of novel thiazole derivatives, which have been shown to have antibacterial, antifungal, and anti-inflammatory properties. It has also been used in the synthesis of novel heterocycles, which have been shown to have potential applications in medicinal chemistry. Additionally, it has been used in the synthesis of novel photochromic compounds, which have potential applications in optoelectronic materials.
Mécanisme D'action
The mechanism of action of 2-Br-5-TBCMA-1,3-TCA is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory properties of this compound. Additionally, 2-Br-5-TBCMA-1,3-TCA has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
2-Br-5-TBCMA-1,3-TCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting that it has antimicrobial properties. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. In vivo studies have also shown that it can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-5-TBCMA-1,3-TCA has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is its ability to be synthesized in a relatively straightforward manner. Additionally, it has a wide range of potential applications in medicinal chemistry, making it a useful tool for researchers. On the other hand, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it is only available in small quantities, limiting its utility in large-scale experiments.
Orientations Futures
There are numerous potential future directions for 2-Br-5-TBCMA-1,3-TCA. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research into its mechanism of action and potential medicinal applications could be conducted. Additionally, further research into its potential use in optoelectronic materials could be conducted. Finally, further research into its potential toxicity and safety profile could be conducted to ensure its safe use in medicinal and other applications.
Méthodes De Synthèse
2-Br-5-TBCMA-1,3-TCA can be synthesized from 1,3-thiazole-4-carboxylic acid and bromoacetic acid using a two-step method. The first step involves the reaction of 1,3-thiazole-4-carboxylic acid and bromoacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of the 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid. The second step involves the deprotection of the tert-butoxycarbonyl group to yield the desired compound.
Propriétés
IUPAC Name |
2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(16)13(4)6-5(7(14)15)12-8(11)18-6/h1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBOEKLGGKFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
